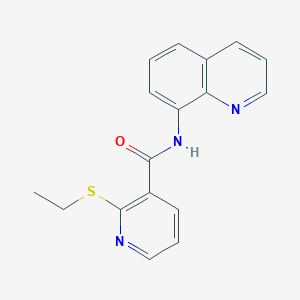

(2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE

Description

(2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide is a heterocyclic organic compound featuring a formamide backbone linked to a 3-pyridyl group substituted with an ethylthio moiety and an 8-quinolyl aromatic system. Key structural elements include:

- Formamide core: Provides hydrogen-bonding capacity and conformational flexibility.

- Ethylthio group: Enhances lipophilicity and may influence metabolic stability.

This compound’s design suggests applications in medicinal chemistry (e.g., kinase inhibitors) or materials science (e.g., coordination polymers) .

Properties

IUPAC Name |

2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-2-22-17-13(8-5-11-19-17)16(21)20-14-9-3-6-12-7-4-10-18-15(12)14/h3-11H,2H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSVXXZZMAYBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and pyridine carboxylic acids. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: This compound is utilized as a precursor in the synthesis of more intricate chemical structures.

- Catalyst in Reactions: It serves as a catalyst in various organic reactions, enhancing reaction rates and yields .

Biological Activities

- Antimicrobial Properties: Studies indicate that (2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .

- Anticancer Potential: Preliminary research suggests that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action .

Medicinal Applications

- Therapeutic Uses: The compound is being explored for its potential in treating infectious diseases and certain types of cancer. Its interaction with biological targets may lead to the development of novel therapeutic agents .

- Drug Development: There is ongoing research into its efficacy as a drug candidate, particularly against resistant strains of diseases such as malaria .

Industrial Applications

- Material Development: (2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide is used in creating new materials, particularly in pharmaceuticals and agrochemicals .

- Intermediate Production: It acts as an intermediate in the synthesis of various chemical products, enhancing production efficiency .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of (2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Mechanism of Action

The mechanism of action of (2-ETHYLTHIO(3-PYRIDYL))-N-(8-QUINOLYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

N-(2-Indol-3-ylethyl)(2-phenoxy(3-pyridyl))formamide (CAS 1024379-11-0)

- Structural Differences: Replaces the ethylthio group with a phenoxy substituent and incorporates an indol-3-ylethyl chain instead of the 8-quinolyl group.

- Properties: Higher molecular weight (357.40 g/mol vs. ~325–340 g/mol for the target compound). The indole moiety may enhance binding to serotonin receptors or tryptophan-based enzymes. Phenoxy group increases solubility in polar aprotic solvents compared to ethylthio .

N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)

- Structural Differences: Substitutes the formamide with a sulfonamide group and adds a styryl-chloroquinoline system.

- Properties: Sulfonamide enhances acidity (pKa ~10–12) compared to formamide (pKa ~0–2). Chloroquinoline and styryl groups confer fluorescence properties and antimicrobial activity. Lower lipophilicity due to polar sulfonyl and hydroxy groups .

8-Quinolyl N-(2-methoxyphenyl)carbamate (CAS 1086885-87-1)

- Structural Differences : Replaces formamide with a carbamate linkage and a methoxyphenyl group.

- Properties: Carbamate groups are more hydrolytically stable than formamides under acidic conditions. Methoxy substituent improves solubility in ethanol and dimethylformamide. Potential as a protease inhibitor due to carbamate’s electrophilic reactivity .

Key Comparative Data

| Property | Target Compound | N-(2-Indol-3-ylethyl) Analogue | Sulfonamide Derivative (IIIa) | Carbamate Derivative |

|---|---|---|---|---|

| Molecular Weight | ~330–340 g/mol | 357.40 g/mol | ~450 g/mol | 357.40 g/mol |

| Functional Groups | Formamide, ethylthio | Formamide, phenoxy, indole | Sulfonamide, chloroquinoline | Carbamate, methoxy |

| Solubility | Moderate in DMSO | High in DMF | Low in water | High in ethanol |

| Bioactivity Potential | Kinase inhibition | Serotonin receptor modulation | Antimicrobial | Protease inhibition |

Research Findings and Implications

- Reactivity: The ethylthio group in the target compound may undergo oxidative metabolism to sulfoxide or sulfone derivatives, unlike the more stable methoxy or phenoxy groups in analogs .

- Binding Affinity: The 8-quinolyl group’s planar structure likely enhances DNA intercalation or protein binding compared to non-aromatic substituents in other formamides .

- Synthetic Challenges : Formamides like the target compound require careful purification (e.g., column chromatography, as seen in sulfonamide synthesis) to avoid by-products from nucleophilic substitution .

Biological Activity

(2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that compounds similar to (2-ethylthio(3-pyridyl))-N-(8-quinolyl)formamide may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as phosphodiesterase and reverse transcriptase, which are critical in HIV replication .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

- Anticancer Activity : Certain structural analogs have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins .

Antiviral Activity

A study focused on thiourea derivatives, which share structural similarities with our compound, demonstrated significant antiviral activity against HIV. These derivatives were found to be more effective than established treatments like AZT at nanomolar concentrations without cytotoxic effects .

Antimicrobial Studies

In vitro studies have shown that (2-ethylthio(3-pyridyl))-N-(8-quinolyl)formamide exhibits antimicrobial properties against a range of pathogens. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Studies

Research into related quinoline derivatives has revealed their ability to inhibit cancer cell proliferation. These compounds were shown to induce apoptosis in various cancer cell lines, making them promising candidates for further development in cancer therapy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated that thiourea derivatives inhibit HIV replication effectively at low concentrations. |

| Study B | Antimicrobial Properties | Found significant antibacterial effects against E. coli and S. aureus with minimal cytotoxicity. |

| Study C | Anticancer Effects | Showed that quinoline derivatives induced apoptosis in breast cancer cell lines through caspase activation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.